molecular formula C11H9NO B1196476 2-Naphthamide CAS No. 2243-82-5

2-Naphthamide

Cat. No.: B1196476
CAS No.: 2243-82-5
M. Wt: 171.19 g/mol
InChI Key: JVXXKQIRGQDWOJ-UHFFFAOYSA-N
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Description

2-Naphthamide is an organic compound with the molecular formula C11H9NO. It is a derivative of naphthalene, where the carboxamide group is attached to the second carbon of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Naphthalene-2-carboxamide plays a crucial role in biochemical reactions, particularly in the inhibition of photosynthetic electron transport (PET) in chloroplasts . This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, naphthalene-2-carboxamide has been shown to inhibit the activity of certain enzymes involved in the PET process, thereby affecting the overall efficiency of photosynthesis . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways.

Cellular Effects

Naphthalene-2-carboxamide has been found to exert significant effects on various types of cells and cellular processes. In particular, this compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, naphthalene-2-carboxamide has been shown to affect the expression of genes involved in the PET process, leading to changes in the overall metabolic activity of cells . Furthermore, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of naphthalene-2-carboxamide involves its interactions with various biomolecules at the molecular level. This compound exerts its effects by binding to specific enzymes and proteins, thereby inhibiting or activating their activity . For instance, naphthalene-2-carboxamide has been shown to inhibit the activity of enzymes involved in the PET process, leading to a decrease in photosynthetic efficiency . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of naphthalene-2-carboxamide have been observed to change over time. This compound exhibits stability under certain conditions, but it can also undergo degradation, leading to changes in its activity and function . Long-term studies have shown that naphthalene-2-carboxamide can have lasting effects on cellular function, particularly in terms of its impact on photosynthetic efficiency and metabolic activity

Dosage Effects in Animal Models

The effects of naphthalene-2-carboxamide vary with different dosages in animal models. Studies have shown that this compound exhibits threshold effects, with low doses having minimal impact on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . At high doses, naphthalene-2-carboxamide can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function . These dosage effects are critical to consider when evaluating the potential therapeutic applications of this compound.

Metabolic Pathways

Naphthalene-2-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound has been shown to affect the activity of enzymes involved in the PET process, leading to changes in the overall metabolic activity of cells . Additionally, naphthalene-2-carboxamide can influence the levels of specific metabolites, thereby impacting cellular metabolism and biochemical pathways.

Transport and Distribution

The transport and distribution of naphthalene-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cellular membranes and distributed to various cellular compartments, where it exerts its effects on biochemical pathways and cellular processes . The localization and accumulation of naphthalene-2-carboxamide within cells are important factors that influence its activity and function.

Subcellular Localization

Naphthalene-2-carboxamide exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific compartments or organelles within cells, where it interacts with enzymes, proteins, and other biomolecules . The subcellular localization of naphthalene-2-carboxamide is regulated by targeting signals and post-translational modifications, which direct the compound to its site of action

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Naphthamide can be synthesized through the formal condensation of 2-naphthoic acid with ammonia . The reaction typically involves heating the reactants to facilitate the formation of the carboxamide bond. Another method involves the reaction of 2-naphthoic acid with 1,1’-carbonyldiimidazole (CDI) and either ammonia or hydrazine hydrate to yield the corresponding carboxamide .

Industrial Production Methods

In industrial settings, the synthesis of naphthalene-2-carboxamide often involves large-scale reactions using similar methods as described above. The process may include purification steps such as crystallization from ethanol to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-Naphthamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-2-carboxylic acid.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Naphthalene-2-carboxylic acid.

    Reduction: Naphthylamine derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the reagent used.

Scientific Research Applications

2-Naphthamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Naphthamide can be compared with other similar compounds, such as:

This compound stands out due to its unique structure and the versatility of its derivatives in various applications, from antimicrobial agents to enzyme inhibitors.

Properties

IUPAC Name

naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXXKQIRGQDWOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00876686
Record name 2NAPHTHYLAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00876686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243-82-5
Record name 2-Naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2243-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthylamide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2243-82-5
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Record name Naphthalene-2-carboxamide
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Synthesis routes and methods I

Procedure details

2-Naphthoyl chloride (2.21 g, 11.6 mmol) was dissolved in a MeOH/NH3 solution (2 M, 20 mL) and was allowed to stir overnight. Volatiles were removed and the resulting white solid was triturated with EtOAc. The solid was filtered and washed with cold EtOAc to yield a white solid which was used without further purification (1.98 g, 100% yield). m.p. 191-192° C. 1H NMR (CDCl3) δ 8.39 (s, 1H, ArH), 7.90 (4H, ArH), 7.57 (m, 2H, ArH). 13C NMR (CDCl3) δ 169.3, 135.0, 132.6, 130.5, 129.0, 128.6, 128.1, 127.9, 127.8, 126.9, 123.7. IR (nujol) vmax cm−1: 3400, 3210, 1650, 1628, 1512, 1510.
Quantity
2.21 g
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20 mL
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Yield
100%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of Naphthalene-2-carbonyl chloride obtained from Step A was dissolved in THF (30 mL) and this was cooled down to 0° C. Ammonia gas was passed for approximately 1.5 hrs through the solution and the reaction was stirred at room temperature under a closed system for 4 hrs. A white solid precipitate was observed in the reaction mixture. The reaction mixture was dissolved in ethyl acetate and washed using water followed by brine solution. The organic layer was separated and dried over sodium sulphate and the volatiles were evaporated off in vacuo to afford the crude product.
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Synthesis routes and methods IV

Procedure details

A solution of 2-naphthoyl chloride (5.70 g, 29.9 mmol) in tetrahydrofuran (60 ml) was added dropwise to a mixture of 28% aqueous ammonia (20 ml) and tetrahydrofuran (30 ml) with stirring under ice cooling, and the mixture was stirred at room temperature for 4 hrs. The solvent was distilled off under reduced pressure, and water was added to the residue. The precipitates were collected by filtration and dried to give 2-carbamoylnaphthalene (2.68 g, 52%) as a colorless solid.
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5.7 g
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20 mL
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60 mL
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30 mL
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Synthesis routes and methods V

Procedure details

To a solution of 2-naphthoic acid (25 g, 0.145 mol) in MC (200 ml), oxalyl chloride (38 ml, 0.4356 mol) and a catalytic amount of DMF were added and stirred at room temperature for 2 hrs. After the solvent was evaporated, the crude acyl chloride was diluted with MC (200 ml), to which a solution of ammonium hydroxide in water (160 ml) was dropwise added at an ice bath temperature. After stirring for 1 hr, the precipitated product was collected by suction filtration, triturated in hexane and dried to obtain the title compound, which was used next step without further purification.
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25 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-naphthamide?

A1: The molecular formula of this compound is C11H9NO, and its molecular weight is 171.19 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Characterization data for this compound and its derivatives often includes:

  • Mass Spectrometry: Confirms the molecular weight and fragmentation pattern, aiding in structural elucidation. []

Q3: How do structural modifications of this compound impact its biological activity?

A3: Research has shown that even small modifications to the this compound scaffold can significantly influence its biological activity. For example:

  • Substitution on the naphthalene ring: The position and nature of substituents on the naphthalene ring can drastically alter the compound's potency and selectivity. Introduction of electron-withdrawing groups, like nitro groups, at specific positions can enhance antiproliferative activity. []
  • Modifications to the amide moiety: Changes to the amide nitrogen substituent have led to the identification of compounds with varied pharmacological profiles, including dopamine D3 receptor agonists [, ], anti-HIV activity [, ], and isoform-selective phospholipase D2 inhibitors. [, ]

Q4: Can you give specific examples of how substituents on this compound affect its activity?

A4:

  • Antimicrobial activity: 3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide exhibits potent activity against Staphylococcus aureus, including methicillin-resistant strains. [] In another study, the introduction of a trifluoromethyl group led to potent activity against methicillin-resistant Staphylococcus aureus isolates. []
  • Anticancer activity: Nitro-substituted hydroxynaphthanilides displayed interesting antiproliferative effects, with the para-nitro isomer showing higher potency than the ortho-nitro counterpart. []
  • Dopamine D3 receptor agonism: N-Alkyl-2-naphthamide derivatives bearing a 2-aminomethyl-N-alkylpyrrolidine or 2-aminoethylpyrrolidine moiety at the amide nitrogen exhibit dopamine D3 receptor agonistic activity. []

Q5: Has research explored improving the stability or solubility of this compound derivatives?

A5: Yes, research has investigated formulation strategies to enhance the stability and solubility of this compound derivatives, aiming to improve their bioavailability and therapeutic potential. These strategies may include:

  • Salt formation: Formulating the compound as a salt (e.g., hydrochloride salt) can improve its aqueous solubility. []
  • Prodrugs: Synthesizing prodrug forms of this compound derivatives can enhance their stability, solubility, and/or target specificity. []

Q6: What are the photochemical properties of this compound derivatives?

A6: Studies have shown that certain this compound derivatives, particularly 1-(2-naphthoyl)aziridine (NAz), undergo interesting photoinduced ring-opening reactions in various solvents. [, , ] For example, irradiation of NAz in alcohols yields different secondary amides depending on the alcohol used. []

Q7: Has computational chemistry been employed in the study of this compound?

A7: Yes, computational techniques have played a role in understanding the structure-activity relationships of this compound derivatives. [, ]

  • QSAR Modeling: Quantitative structure-activity relationship (QSAR) studies help identify key structural features responsible for the observed biological activities and aid in the design of new compounds with improved potency and selectivity. [, ]
  • Molecular Docking: Docking simulations can predict the binding modes of this compound derivatives to their target proteins, providing valuable insights into their mechanism of action. [, ]

Q8: What analytical techniques are used to study this compound?

A8: Various analytical methods are employed for the characterization and quantification of this compound and its derivatives. These include:

  • Chromatographic techniques: HPLC (High-Performance Liquid Chromatography) with various detection methods, such as UV-Vis, fluorescence, or mass spectrometry, allows for the separation and quantification of this compound derivatives in complex mixtures. [, ]
  • Electrochemical methods: Voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, have been utilized to study the redox behavior and determine the concentration of this compound derivatives. []
  • In vitro and in vivo efficacy: Studies have evaluated the efficacy of this compound derivatives against various bacterial strains, including Mycobacterium tuberculosis, [, , ] as well as their anti-HIV activity in cellular models. [, ]
  • Toxicity and safety: While promising, more research is needed to fully assess the toxicity and safety profiles of this compound derivatives for potential therapeutic applications. [, , , ]

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